molecular formula C7H5ClN2O2S2 B2985518 (2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride CAS No. 2126178-47-8

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride

Cat. No.: B2985518
CAS No.: 2126178-47-8
M. Wt: 248.7
InChI Key: MYQJFUGIPUJXSR-UHFFFAOYSA-N
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Description

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S2 and a molecular weight of 248.71 g/mol . This compound is known for its unique structure, which includes a benzothiadiazole ring and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of (2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride typically involves the reaction of benzothiadiazole with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Chemical Reactions Analysis

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the benzothiadiazole moiety into various molecules.

    Biology: This compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

(2,1,3-Benzothiadiazol-4-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

    Benzothiadiazole: A parent compound that lacks the methanesulfonyl chloride group.

    Methanesulfonyl Chloride: A simpler compound that lacks the benzothiadiazole ring.

    Other Benzothiadiazole Derivatives: Compounds that contain the benzothiadiazole ring but have different substituents.

The uniqueness of this compound lies in its combination of the benzothiadiazole ring and the methanesulfonyl chloride group, which imparts specific reactivity and properties .

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-14(11,12)4-5-2-1-3-6-7(5)10-13-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQJFUGIPUJXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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